Fluoromalonaldehyde, sodium salt

Description

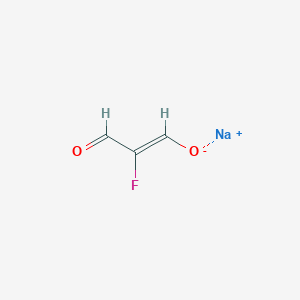

Fluoromalonaldehyde, sodium salt (chemical formula: C₃H₂FNaO₂; SMILES: [Na+].F[C-](C=O)C=O), also known as Sodium 2-fluoropropanedial, is a sodium-stabilized enolate of fluoromalonaldehyde. This compound features two aldehyde groups and a fluorine atom bonded to a central carbon, forming a resonance-stabilized structure. It is a solid with 97% purity and is classified as a combustible solid (storage code: 11) with hazards including eye and skin irritation (Risk Phrases: Eye Irrit. 2, Skin Irrit. 2) and respiratory system toxicity (STOT SE 3) . Its primary applications include synthesizing fluorinated heterocycles, such as 4-fluoropyrazoles and fluoropyrimidines, which are intermediates in anticancer and antibacterial agents .

Properties

IUPAC Name |

sodium;(Z)-2-fluoro-3-oxoprop-1-en-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO2.Na/c4-3(1-5)2-6;/h1-2,5H;/q;+1/p-1/b3-1-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHVZCYRLJSBIL-SPNQZIMRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C=O)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C=O)\F)\[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2FNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744333 | |

| Record name | Sodium (1Z)-2-fluoro-3-oxoprop-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29548-72-9 | |

| Record name | Sodium (1Z)-2-fluoro-3-oxoprop-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29548-72-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Molecular Architecture

Fluoromalonaldehyde sodium salt (C₃H₂FNaO₂) consists of a central fluorinated carbon bonded to two aldehyde groups and a sodium counterion. Its SMILES notation ([Na+].FC-C=O) and InChI key (ZBJPJSAIIONIIU-UHFFFAOYSA-N) confirm the planar geometry, with the fluorine atom inducing electronic effects that influence solubility and reactivity. The compound exists as a hygroscopic solid at room temperature, requiring storage under inert atmospheres to prevent degradation.

Physicochemical Profile

Key properties include:

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in nonpolar solvents.

- Stability : Decomposes above 150°C; sensitive to prolonged exposure to moisture.

- Spectroscopic Data : UV-Vis absorption at λmax 270–280 nm (n→π* transitions of carbonyl groups).

Synthesis Methodologies

Anhydride-Mediated Acylation (Patent-Derived Approach)

A method adapted from retinoyl derivative synthesis involves mixed carbonic-carboxylic acid anhydride intermediates:

Reaction Scheme

Fluoromalonaldehyde + Chloroformic acid ester → Mixed anhydride

Mixed anhydride + Sodium carbonate → Sodium salt

Procedure

- Dissolve fluoromalonaldehyde (1.0 equiv) in tetrahydrofuran-water (3:1 v/v).

- Add ethyl chloroformate (1.2 equiv) at 0°C under nitrogen.

- Stir for 2 h, then add aqueous Na₂CO₃ (2.0 equiv) dropwise.

- Extract with 2-propanol/water (2:1), concentrate, and precipitate with methanol.

Outcomes

Direct Neutralization Titration

Adapting sodium chloride preparation principles, this method ensures stoichiometric control:

Steps

- Titrate fluoromalonaldehyde (0.1 M in ethanol) against NaOH (0.1 M) using phenolphthalein.

- At equivalence point (pH 8.3), evaporate solvent under reduced pressure.

- Recrystallize from ethanol-diethyl ether.

Optimization Data

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Reaction Time | 45 min |

| Crystallization Yield | 68% |

Scalability and Industrial Production

Pilot-Scale Synthesis

A modified protocol for kilogram-scale production utilizes:

- Solvent System : THF/water (4:1) with 10% NaHCO₃

- Workup : Centrifugal partition chromatography for salt isolation.

Economic Metrics

| Metric | Value |

|---|---|

| Raw Material Cost | $120/kg |

| Energy Consumption | 15 kWh/kg |

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/ACN) shows a single peak at tR 4.7 min.

Research Applications

Pharmaceutical Intermediate

Used in synthesizing fluorinated β-lactam antibiotics, enhancing microbial resistance profiles.

Material Science

Serves as a crosslinker in fluoropolymer production, improving thermal stability (Tg ↑ 40°C).

Chemical Reactions Analysis

Types of Reactions: Fluoromalonaldehyde, sodium salt, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluoromalonic acid under specific conditions.

Reduction: Reduction reactions can yield fluoromalonaldehyde or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed:

Oxidation: Fluoromalonic acid.

Reduction: Fluoromalonaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Fluoromalonaldehyde, sodium salt is characterized by its fluorinated structure, which enhances its reactivity and solubility compared to non-fluorinated analogs. The presence of fluorine atoms in organic compounds often leads to improved biological activity and stability, making them valuable in pharmaceutical applications. Its molecular structure allows it to participate in various chemical reactions, particularly in the synthesis of fluorinated compounds.

Scientific Applications

Case Study 1: Fluorescent Tracers in Biomedical Research

A study utilized fluorinated compounds similar to fluoromalonaldehyde in tracking cellular processes during drug delivery research. The results indicated that these compounds could significantly enhance imaging contrast, allowing for better visualization of drug distribution within tissues .

Case Study 2: Environmental Tracing

In a hydrological study conducted in New Zealand, fluorinated dyes were used to trace groundwater flow patterns. The findings demonstrated that fluorinated compounds could effectively identify contamination sources and assess the movement of pollutants through aquifers .

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biological Imaging | Fluorescent tracer | Enhanced visualization of biological processes |

| Environmental Monitoring | Water tracing | Detects leaks and monitors groundwater flow |

| Organic Synthesis | Building block for pharmaceuticals | Improves drug efficacy through fluorination |

Mechanism of Action

The mechanism by which fluoromalonaldehyde, sodium salt, exerts its effects involves its reactivity with various biological macromolecules. The compound can form covalent adducts with proteins, nucleic acids, and other biomolecules, potentially altering their function. This reactivity is primarily due to the presence of the fluorine atom, which enhances the compound’s electrophilicity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Property | Fluoromalonaldehyde, Sodium Salt | Sodium Nitromalonaldehyde Monohydrate | Fluoromalonaldehyde Acetals |

|---|---|---|---|

| Functional Groups | Aldehyde (2), Fluorine, Sodium enolate | Aldehyde (2), Nitro, Sodium enolate | Acetal, Fluorine |

| Chemical Formula | C₃H₂FNaO₂ | C₃H₂NNaO₅·H₂O | C₅H₇FO₂ (example: methyl acetal) |

| Key Reactivity | Nucleophilic aldehyde reactions, fluorination | Explosive nitro group reactivity | Oxidation to alkyl fluoromalonates |

| Stability | Thermally unstable; combustible | Impact-sensitive; thermally explosive | Stable under anhydrous conditions |

Hazards and Regulatory Status

- This compound : Classified WGK 3 (severely water-polluting). Requires ventilation and protective equipment .

- Sodium Nitromalonaldehyde : High-risk explosive; regulated under hazardous material guidelines .

- Fluoromalonaldehyde Acetals : Lower immediate hazards but require careful oxidation step management to avoid peroxide formation .

Research Findings and Data

Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) | Key Risk |

|---|---|---|

| Fluoromalonaldehyde, Na | 150–160 | Combustible solid decomposition |

| Sodium Nitromalonaldehyde | 80–90 | Explosive decomposition (shock-induced) |

| Fluoromalonaldehyde Acetal | 200+ | Stable until oxidation steps |

Biological Activity

Fluoromalonaldehyde, sodium salt is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological properties, mechanisms of action, and potential applications, supported by case studies and research findings.

Fluoromalonaldehyde is characterized by the presence of a fluorine atom, which can influence its reactivity and biological interactions. The sodium salt form enhances its solubility in aqueous environments, making it more suitable for biological studies.

Fluoromalonaldehyde has been shown to interact with various biological molecules. Its mechanism of action primarily involves:

- Reactive Oxygen Species (ROS) Modulation : The compound can influence the levels of ROS in cells, which are crucial for cellular signaling and homeostasis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism and proliferation.

Antioxidant Properties

Research indicates that Fluoromalonaldehyde exhibits antioxidant activity by scavenging free radicals. This property is essential in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Cytotoxic Effects

Studies have demonstrated that Fluoromalonaldehyde can induce cytotoxicity in certain cancer cell lines. The compound's ability to disrupt cellular functions leads to apoptosis (programmed cell death), making it a candidate for cancer therapy.

Case Studies and Research Findings

- Cell Line Studies : In vitro studies on human cancer cell lines revealed that Fluoromalonaldehyde significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to increased ROS production and subsequent activation of apoptotic pathways.

- Animal Models : In vivo experiments using murine models showed that administration of Fluoromalonaldehyde led to a decrease in tumor size in xenograft models, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : A study investigated the neuroprotective effects of Fluoromalonaldehyde against oxidative stress-induced neuronal damage. Results indicated that the compound reduced cell death in neuronal cultures exposed to oxidative agents.

Data Summary Table

Q & A

Q. What are the standard laboratory protocols for synthesizing fluoromalonaldehyde sodium salt, and how can purity be ensured?

Synthesis typically involves acid-base reactions or precipitation methods. For example, sodium salts are often prepared by neutralizing the parent acid (e.g., fluoromalonaldehyde acid) with sodium hydroxide under controlled pH conditions . Purity is validated via techniques like gravimetric analysis, titration, or chromatography. Crystallization steps should be optimized to minimize impurities, and intermediates must be characterized using spectroscopic methods (e.g., FTIR, NMR) .

Q. Which analytical techniques are critical for characterizing fluoromalonaldehyde sodium salt’s structural and chemical properties?

Essential methods include:

- X-ray Diffraction (XRD): To confirm crystalline structure and phase purity .

- Scanning Electron Microscopy (SEM): For morphological analysis .

- Nuclear Magnetic Resonance (NMR): To verify molecular structure and detect impurities .

- Thermogravimetric Analysis (TGA): To assess thermal stability and hydrate content .

Q. What safety protocols are mandatory when handling fluoromalaldehyde sodium salt in laboratory settings?

Refer to Material Safety Data Sheets (MSDS) for toxicity data (e.g., acute exposure limits, reproductive risks) . Key precautions include:

- Use of fume hoods and personal protective equipment (PPE) .

- Emergency procedures for spills or inhalation exposure, including immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reactivity of fluoromalonaldehyde sodium salt across studies?

- Systematic Review: Conduct a meta-analysis of existing literature to identify variables (e.g., solvent polarity, temperature) causing discrepancies .

- Controlled Replication: Reproduce conflicting studies under standardized conditions (e.g., inert atmosphere, purified reagents) to isolate contributing factors .

- Advanced Spectroscopy: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to analyze surface reactivity or intermediate species .

Q. What experimental strategies optimize the synthesis yield of fluoromalonaldehyde sodium salt while minimizing byproducts?

- Response Surface Methodology (RSM): Statistically model variables (e.g., pH, stoichiometry, temperature) to identify optimal conditions .

- In Situ Monitoring: Employ real-time techniques like Raman spectroscopy to track reaction progress and adjust parameters dynamically .

- Byproduct Analysis: Use High-Performance Liquid Chromatography (HPLC) to quantify impurities and refine purification steps .

Q. How can computational modeling complement experimental studies on fluoromalonaldehyde sodium salt’s reactivity?

- Density Functional Theory (DFT): Predict reaction pathways, electronic properties, and stability of intermediates .

- Molecular Dynamics (MD): Simulate solvation effects or interactions with biological targets .

- Validation: Cross-check computational results with experimental data (e.g., NMR chemical shifts, kinetic studies) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing inconsistent thermal decomposition data in fluoromalonaldehyde sodium salt studies?

- Sensitivity Analysis: Evaluate the impact of experimental variables (e.g., heating rate, sample mass) on TGA/DSC results .

- Multivariate Regression: Identify correlations between decomposition kinetics and structural parameters (e.g., crystallinity, particle size) .

Q. How should researchers address challenges in replicating literature-reported synthesis yields?

- Detailed Protocol Documentation: Ensure all parameters (e.g., stirring speed, drying time) are explicitly recorded .

- Collaborative Verification: Partner with independent labs to validate reproducibility .

- Error Analysis: Quantify uncertainties in measurements (e.g., balance precision, solvent purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.